molecular formula C13H16O3S B14387879 Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate CAS No. 88356-91-6

Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate

Katalognummer: B14387879
CAS-Nummer: 88356-91-6
Molekulargewicht: 252.33 g/mol
InChI-Schlüssel: BCZLSZDSKONLCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a sulfanyl group attached to a phenyl ring, which is further connected to a propanoate ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate typically involves the esterification of 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to drive the reaction to completion, and the product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified using techniques such as distillation, crystallization, or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the oxopropyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, thioesters

Wissenschaftliche Forschungsanwendungen

Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.

Wirkmechanismus

The mechanism of action of Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester moiety can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-{[4-(2-hydroxypropyl)phenyl]sulfanyl}propanoate
  • Methyl 3-{[4-(2-aminopropyl)phenyl]sulfanyl}propanoate
  • Methyl 3-{[4-(2-methylpropyl)phenyl]sulfanyl}propanoate

Uniqueness

Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate is unique due to the presence of the oxopropyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the sulfanyl and ester functionalities also contributes to its versatility in various chemical reactions and applications.

Eigenschaften

CAS-Nummer

88356-91-6

Molekularformel

C13H16O3S

Molekulargewicht

252.33 g/mol

IUPAC-Name

methyl 3-[4-(2-oxopropyl)phenyl]sulfanylpropanoate

InChI

InChI=1S/C13H16O3S/c1-10(14)9-11-3-5-12(6-4-11)17-8-7-13(15)16-2/h3-6H,7-9H2,1-2H3

InChI-Schlüssel

BCZLSZDSKONLCJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=CC=C(C=C1)SCCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.